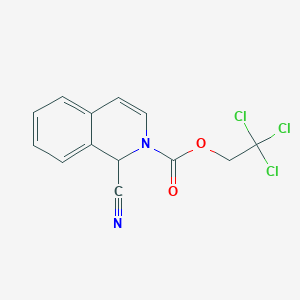
Urea, (9-anthracenylmethyl)nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (9-anthracenylmethyl)nitroso- is a specialized organic compound characterized by the presence of a urea group substituted with a 9-anthracenylmethyl and a nitroso group. This compound is notable for its unique structural features, which include aromatic rings and nitroso functionality, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (9-anthracenylmethyl)nitroso- typically involves the following steps:
Formation of 9-anthracenylmethylamine: This intermediate can be synthesized by the reaction of 9-anthracenemethanol with ammonia or an amine under suitable conditions.
Nitrosation: The 9-anthracenylmethylamine is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group.
Urea Formation: The nitrosated intermediate is reacted with an isocyanate or carbamoyl chloride to form the final urea derivative.
Industrial Production Methods
Industrial production of Urea, (9-anthracenylmethyl)nitroso- may involve scalable and environmentally friendly methods. One such method includes the nucleophilic addition of amines to potassium isocyanate in water, avoiding the use of organic solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitroso group can undergo oxidation to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be
Properties
CAS No. |
106900-24-7 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)-1-nitrosourea |
InChI |
InChI=1S/C16H13N3O2/c17-16(20)19(18-21)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2,(H2,17,20) |
InChI Key |
DBQIUMLEIPSQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN(C(=O)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


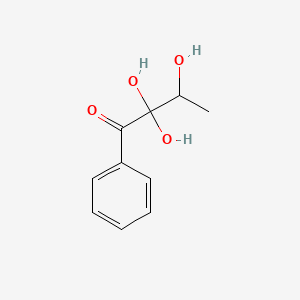


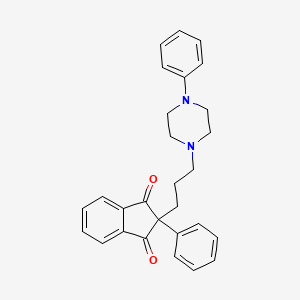
![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
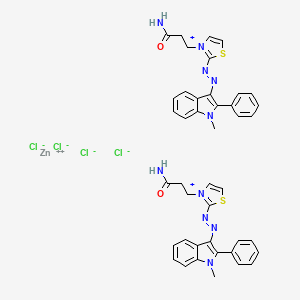
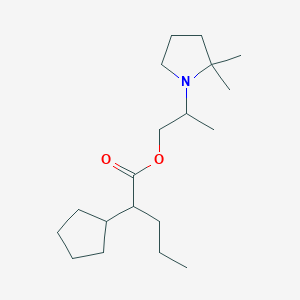
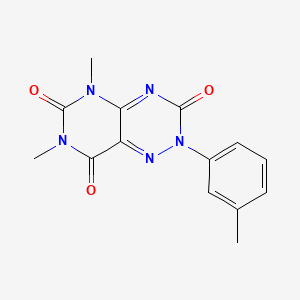
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
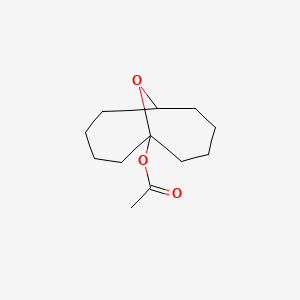

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

